Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylpropyl ester
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Overview
Description
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylpropyl ester is a complex organic compound with a unique structure that includes a benzoic acid core substituted with chlorine, methylethoxy, and thioxomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylpropyl ester typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process includes:
Chlorination: Introduction of a chlorine atom to the benzoic acid ring.
Thioxomethylation: Addition of a thioxomethyl group to the compound.
Esterification: Formation of the ester linkage with 2-methylpropyl alcohol.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylpropyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxomethyl group to a sulfoxide or sulfone.
Reduction: Reduction of the ester group to an alcohol.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylpropyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylpropyl ester involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes. The compound’s anti-inflammatory effects could be related to the modulation of inflammatory signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-propynyl ester
- Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-ethylhexyl ester
Uniqueness
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylpropyl ester is unique due to its specific ester group, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. The presence of the 2-methylpropyl ester group may enhance its stability and effectiveness in certain applications compared to similar compounds.
Properties
CAS No. |
135813-25-1 |
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Molecular Formula |
C15H20ClNO3S |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
2-methylpropyl 2-chloro-5-(propan-2-yloxycarbothioylamino)benzoate |
InChI |
InChI=1S/C15H20ClNO3S/c1-9(2)8-19-14(18)12-7-11(5-6-13(12)16)17-15(21)20-10(3)4/h5-7,9-10H,8H2,1-4H3,(H,17,21) |
InChI Key |
PZROPOQWDWUAQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=C(C=CC(=C1)NC(=S)OC(C)C)Cl |
Origin of Product |
United States |
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